5-Fluoroisatin

Catalog No.
S585782
CAS No.
443-69-6
M.F
C8H4FNO2
M. Wt
165.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroisatin

CAS Number

443-69-6

Product Name

5-Fluoroisatin

IUPAC Name

5-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

GKODDAXOSGGARJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2

Synonyms

5-Fluoro-1H-indole-2,3-dione; 5-Fluoro-2,3-indoledione; 5-Fluoroindoline-2,3-dione; 5-Fluoroisatine; NSC 39161;

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2

Oncology (Cancer Research)

5-Fluoroisatin has been reported as the precursor of the Sunitinib (Sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .

Organic Chemistry

5-Fluoroisatin may be used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst .

Method of Application: The method involves the condensation of aromatic primary bis-amines with isatin (1H-indole-2,3-dione) and 5-fluoroisatin in a water suspension medium. This process occurs cleanly and efficiently without the need for any organic solvent or acid catalyst .

Results or Outcomes: The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration . Their structures were confirmed by 1H-NMR, 13C-NMR, IR and mass spectra .

Biochemical Research

5-Fluoroisatin can be used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It can also be used in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .

Organic Chemistry

5-Fluoroisatin can be used in the synthesis of 3-acetonyl-5-fluoro-3-hydroxyoxindole .

Catalysts and OLEDs

5-Fluoroisatin can be used as a synthesis intermediate for Schiff bases, macromolecules, and metal complexes in the application of catalysts and OLEDs .

Synthesis of Quinoline

5-Fluoroisatin can be reshaped to a quinoline under Pfitzinger reaction, providing a platform for post-modification of the isatin derivatives .

Method of Application: The method involves the Pfitzinger reaction, where 5-Fluoroisatin is reshaped to a quinoline .

5-Fluoroisatin (CAS number 443-69-6) is a derivative of isatin, a naturally occurring indigoid dye. It incorporates a fluorine atom at the fifth position of the isatin ring structure []. This fluorination alters the electronic properties of the molecule, making it a versatile intermediate for various synthetic applications [].


Molecular Structure Analysis

5-Fluoroisatin possesses a heterocyclic structure with a five-membered indole ring containing a carbonyl group at the second position (C=O) and a nitrogen atom with another carbonyl group (N-C=O) at the third position. The key feature is the presence of a fluorine atom attached to the fourth carbon atom in the ring []. This fluorine atom introduces an electron-withdrawing effect, influencing the reactivity of the molecule [].


Chemical Reactions Analysis

5-Fluoroisatin participates in various chemical reactions owing to its reactive carbonyl groups. Here are some notable examples:

  • Schiff base formation

    The carbonyl group at the third position reacts with amines or hydrazines to form imines or hydrazones, respectively. These Schiff bases can further coordinate with metal ions like cobalt, yielding complexes that act as catalysts in organic reactions [].

  • Macromolecule synthesis

    5-Fluoroisatin can be coupled with diamine building blocks to create macromolecules with a donor-acceptor-donor architecture. These macromolecules have been explored for applications in Organic Light-Emitting Diodes (OLEDs) [].

  • Ring expansion

    Under specific conditions (Baeyer-Villiger oxidation with mCPBA), the five-membered ring of 5-fluoroisatin can be expanded to form isatoic anhydride [].

  • Pfitzinger reaction

    5-Fluoroisatin can be rearranged into a quinoline structure under the Pfitzinger reaction, providing a platform for further modifications of the resulting molecule [].


Physical And Chemical Properties Analysis

  • Melting point: 224-227 °C [].
  • Storage temperature: Room temperature (ambient) [].
  • Solubility: Data on specific solubilities is limited, but it is expected to have some solubility in organic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) due to the presence of carbonyl groups.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

443-69-6

Wikipedia

5-Fluoroisatin

Dates

Modify: 2023-08-15

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